N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-24-15-9-5-6-13(10-15)22-17-16-11-21-23(18(16)20-12-19-17)14-7-3-2-4-8-14/h2-12H,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKROLLIVBCXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methoxyaniline with 1-phenyl-3-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles, which are known for their diverse biological activities. The synthesis of N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step chemical reactions that can be optimized for efficiency and yield. Recent advancements have focused on reducing the number of synthetic steps and avoiding hazardous reagents, leading to more sustainable practices in drug development .
Antitumor Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. For instance, a study synthesized a series of new derivatives which were evaluated for their antitumor activity against various cancer cell lines . The specific compound this compound has shown promise as a potential lead compound for developing new cancer therapies.
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines are recognized as effective inhibitors of various kinases involved in cancer progression. The compound's structure allows it to interact with Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell signaling pathways linked to hematological malignancies. Inhibiting Btk can lead to apoptosis in malignant cells and disrupt survival signals from the tumor microenvironment .
Antimicrobial Properties
Some studies have explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. Compounds with similar structures have demonstrated activity against a range of pathogens, suggesting that this compound may also possess antimicrobial properties worthy of investigation .
Therapeutic Potential
Given its biological activities, this compound holds therapeutic potential in various medical fields:
- Oncology : As an antitumor agent targeting specific kinases.
- Infectious Diseases : As a possible antimicrobial agent.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Calculated based on molecular formula.
Physicochemical and Pharmacokinetic Properties
- Substituent Effects : Methoxy groups (as in the target compound) enhance solubility compared to halogenated analogs (e.g., 7d with Cl/F substituents) but may reduce membrane permeability due to increased polarity .
- Toxicity Predictions: Machine learning models suggest pyrazolo[3,4-d]pyrimidin-4-amine derivatives are mutagenic but non-carcinogenic in rodents, though exceptions exist (e.g., N-benzyl-1-methyl-... in mice) .
Biological Activity
N-(3-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its diverse biological activities, particularly in cancer treatment and other therapeutic areas. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a unique bicyclic structure that resembles purines. Its molecular formula is with a molecular weight of 317.3 g/mol. The presence of the methoxy group at the 3-position on the phenyl ring enhances its lipophilicity and potential biological interactions.
This compound exhibits its biological activity primarily through the inhibition of specific molecular targets involved in various signaling pathways:
- EGFR/VGFR2 Inhibition : The compound has shown significant inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2), with IC values ranging from 0.3 to 24 µM. Notably, it effectively inhibits tumor growth in MCF-7 breast cancer models by inducing apoptosis, inhibiting cell migration, and disrupting cell cycle progression .
- Anticancer Activity : In vitro studies indicate that this compound can arrest the cell cycle and induce apoptosis in cancer cell lines such as HeLa and MCF7. For instance, one derivative demonstrated an IC value of 2.59 µM against HeLa cells, comparable to doxorubicin .
Biological Activities
The compound exhibits a range of biological activities:
- Antiproliferative Effects : It has been identified as a potent antiproliferative agent across various cancer cell lines, showing promise in treating multiple myeloma and pancreatic ductal adenocarcinoma .
- Antiparasitic and Antifungal Properties : Beyond its anticancer effects, derivatives of this compound have also been investigated for their antiparasitic and antifungal activities, showcasing its versatility as a therapeutic agent .
Case Studies
- MCF-7 Tumor Model : In a study involving MCF-7 cells, the compound was tested for its ability to inhibit tumor growth. Results indicated significant reductions in tumor size and enhanced apoptosis markers compared to control groups .
- Xenograft Models : In vivo studies using xenograft mouse models demonstrated that compounds based on this scaffold could significantly reduce tumor growth without causing hepatotoxicity or other adverse effects commonly associated with cancer therapies .
Data Tables
The following table summarizes key biological activities and IC values for this compound derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be standardized?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with carbonitriles, followed by alkylation or arylation. Key steps:
- Core formation : Use phenyl hydrazine and formamide under reflux (ethanol, 80°C) to generate the pyrazolo[3,4-d]pyrimidine core .
- Substituent introduction : React the core with 3-methoxyphenylamine using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in DMF at 60°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile) yields >75% purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology :
- Spectroscopy : H/C NMR confirms substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm) .
- Mass spectrometry : HRMS (ESI+) validates molecular weight (calc. 371.15 g/mol) .
- X-ray crystallography : Resolves 3D conformation, bond angles (e.g., C4–N2 bond length: 1.35 Å), and packing interactions .
Q. What are the recommended storage conditions to ensure chemical stability?
- Methodology : Store at –20°C under inert gas (argon) in amber vials. Degradation studies show <5% loss over 6 months when protected from light and moisture .
Advanced Research Questions
Q. How does the 3-methoxyphenyl substituent influence kinase inhibition compared to analogs (e.g., 4-methoxy or chloro derivatives)?
- Methodology :
- Kinase assays : Test inhibitory potency (IC) against EGFR, VEGFR, and CDK2 using fluorescence polarization .
- Molecular docking : The 3-methoxy group forms hydrogen bonds with Thr766 in EGFR’s ATP-binding pocket, enhancing affinity vs. 4-methoxy (steric hindrance) or chloro (reduced H-bonding) .
- SAR table :
| Substituent | EGFR IC (nM) | Selectivity (CDK2/EGFR) |
|---|---|---|
| 3-OCH | 12 ± 1.5 | 8.3 |
| 4-OCH | 45 ± 3.2 | 2.1 |
| 4-Cl | 28 ± 2.8 | 4.7 |
Q. How can contradictory bioactivity data (e.g., varying IC values across studies) be resolved?
- Methodology :
- Assay standardization : Use identical ATP concentrations (10 µM) and cell lines (e.g., A549 for EGFR) .
- Batch analysis : Compare purity (>95% by HPLC) and stereochemical integrity (circular dichroism) .
- Meta-analysis : Adjust for variables like serum concentration (e.g., 5% FBS reduces potency by 30%) .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability) without compromising activity?
- Methodology :
- Prodrug design : Introduce phosphate esters at the pyrimidine N1 position, increasing aqueous solubility 10-fold .
- Lipophilicity adjustment : Replace phenyl with pyridyl (clogP reduced from 3.2 to 2.1) .
- In vitro ADME : Microsomal stability assays (human liver microsomes, t > 60 min) guide structural tweaks .
Q. How do in vitro findings translate to in vivo tumor models, and what are key validation steps?
- Methodology :
- Xenograft models : Administer 50 mg/kg (oral) daily to BALB/c mice with HT-29 colon tumors. Monitor tumor volume (caliper) and plasma levels (LC-MS/MS) .
- Biomarker analysis : Quantify phospho-EGFR (Tyr1173) in tumor lysates via ELISA .
- Toxicity screening : Assess liver enzymes (ALT/AST) and hematological parameters weekly .
Methodological Notes
- Data Sources : Prioritize peer-reviewed journals (e.g., J. Med. Chem., Eur. J. Pharm. Sci.) over commercial databases .
- Contradictions : Cross-validate synthesis protocols using independent replicates (n ≥ 3) .
- Advanced Tools : Use Schrödinger Suite for docking and AMBER for MD simulations to predict binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
